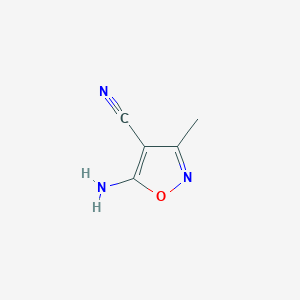

5-Amino-3-methylisoxazole-4-carbonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUGKLXAHRZZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308170 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35261-01-9 | |

| Record name | 35261-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-3-methylisoxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-3-methylisoxazole-4-carbonitrile (CAS No. 35261-01-9), a heterocyclic organic compound with significant potential in various scientific and industrial applications. This document details its chemical and physical properties, a validated synthesis protocol, and discusses its known and potential applications based on current scientific literature.

Core Chemical Information

This compound is a versatile chemical building block characterized by an isoxazole ring substituted with amino, methyl, and cyano functional groups.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 35261-01-9 |

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight | 123.11 g/mol [1] |

| IUPAC Name | 5-amino-3-methyl-1,2-oxazole-4-carbonitrile |

| Synonyms | 5-Amino-4-cyano-3-methylisoxazole[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 227-230°C[1][2][3][4] |

| Boiling Point | 347.4 °C at 760 mmHg (Predicted)[1][3][4] |

| Density | 1.30 g/cm³ (Predicted)[1][3][4] |

| Flash Point | 163.9 °C[1] |

| Appearance | White to light yellow solid[2] |

| Storage Temperature | 2-8°C[1][2] |

| Vapor Pressure | 5.41E-05 mmHg at 25°C[1] |

| Refractive Index | 1.544 (Predicted)[1] |

Synthesis Protocol

A reliable method for the synthesis of this compound has been documented, providing a clear pathway for its laboratory preparation.

Experimental Protocol

Materials:

-

Hydroxylamine hydrochloride

-

10% Sodium hydroxide solution

-

(1-Ethoxyethylidene)malononitrile

-

Ice

-

Aqueous ethanol

Procedure: [5]

-

A solution of hydroxylamine hydrochloride (13.9 g, 0.2 mol) is prepared in 80 ml of 10% sodium hydroxide.

-

(1-Ethoxyethylidene)malononitrile (27.23 g, 0.2 mol) is added dropwise to the solution under vigorous stirring, maintaining the temperature at 323 K (50°C).

-

The temperature is carefully controlled and kept below 323 K during the addition, using small amounts of ice if necessary.

-

After the addition is complete, the mixture is stirred for an additional 1.5 hours at approximately 293 K (20°C).

-

The resulting solid precipitate is collected by filtration and washed thoroughly with water.

-

Single crystals suitable for analysis can be obtained by slow evaporation from an aqueous ethanol solution at room temperature.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively detailed in publicly available literature, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry.

General Biological Context

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-HIV, anti-inflammatory, antibacterial, antidepressant, and anticonvulsant properties.[5] This broad spectrum of activity makes the isoxazole class a subject of significant interest in drug discovery and development.[6]

Potential Applications

Based on its structural features and the activities of related compounds, this compound is recognized as a compound of interest with potential therapeutic applications.[1]

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of various pharmaceuticals, where its functional groups can be modified to create diverse molecular frameworks.[1]

-

Medicinal Chemistry: The compound is a subject of interest for its potential biological activities, with the possibility of modulating pharmacological properties like potency and selectivity in drug candidates.[1]

-

Agrochemical Industry: It can be used as an intermediate in the synthesis of agrochemicals such as pesticides and herbicides.[1]

-

Materials Science: Its chemical properties and reactivity allow for its use in the development of new materials, including polymers and coatings.[1]

Studies on closely related analogues, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives, have shown immunomodulatory activities in vitro, suggesting that this class of compounds can influence cellular immune responses.[7][8] However, direct experimental data on the biological targets or signaling pathways of the title carbonitrile compound are not yet available.

Logical Relationship of Application Areas

Caption: The central role of the title compound as a versatile building block for various scientific fields.

Safety and Handling

For safe laboratory use, it is crucial to adhere to the recommended safety protocols for this compound.

Table 3: Hazard Information

| Hazard Class | Code(s) | Description |

| GHS Hazard Codes | Xi, Xn | Irritant, Harmful[1] |

| Risk Statements | 36/37/38-22 | Irritating to eyes, respiratory system and skin. Harmful if swallowed.[1] |

| Safety Statements | 26-36/37/39 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.[1] |

| RIDADR | 3439 | A code used for the transport of dangerous goods.[1] |

Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. lookchem.com [lookchem.com]

- 2. 5-AMINO-3-METHYL-4-ISOXAZOLECARBONITRILE | 35261-01-9 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-AMINO-3-METHYL-4-ISOXAZOLECARBONITRILE CAS#: 35261-01-9 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 5-Amino-3-methylisoxazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences from simple, readily available precursors and proceeds through a key intermediate, (1-ethoxyethylidene)malononitrile. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved via a two-step process:

-

Formation of the Key Intermediate: The synthesis begins with the reaction of malononitrile and triethyl orthoacetate to form (1-ethoxyethylidene)malononitrile. This reaction is a classic example of the condensation of an active methylene compound with an orthoester.

-

Heterocyclic Ring Formation: The intermediate, (1-ethoxyethylidene)malononitrile, undergoes a cyclocondensation reaction with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound.

This strategy is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.

Experimental Protocols

Synthesis of (1-ethoxyethylidene)malononitrile (Intermediate)

While a specific, detailed experimental protocol for this reaction was not found in the immediate literature search, a general procedure based on the known reactivity of orthoesters with active methylene compounds is provided below. Optimization of reaction conditions may be required to achieve optimal yields.

Procedure:

A mixture of malononitrile (1.0 eq.) and triethyl orthoacetate (1.1 to 1.5 eq.) is heated, typically in the range of 100-140 °C, with or without a catalytic amount of a weak acid or base. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The ethanol generated during the reaction is continuously removed to drive the equilibrium towards the product. Upon completion, the excess triethyl orthoacetate is removed under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Synthesis of this compound

A detailed and verified experimental protocol for the synthesis of the target compound from (1-ethoxyethylidene)malononitrile is available.[1]

Procedure:

To a solution of hydroxylamine hydrochloride (0.2 mol, 13.9 g) in 10% aqueous sodium hydroxide (80 ml), (1-ethoxyethylidene)malononitrile (0.2 mol, 27.23 g) is added dropwise under vigorous stirring at 50 °C (323 K). The temperature should be carefully maintained below 50 °C during the addition. After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at approximately 20 °C (293 K). The resulting solid precipitate is then collected by filtration and washed with water. The pure product can be obtained by recrystallization from aqueous ethanol.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from (1-ethoxyethylidene)malononitrile.

| Parameter | Value | Reference |

| Reactants | ||

| (1-ethoxyethylidene)malononitrile | 0.2 mol (27.23 g) | [1] |

| Hydroxylamine Hydrochloride | 0.2 mol (13.9 g) | [1] |

| Sodium Hydroxide (10% aq. solution) | 80 ml | [1] |

| Reaction Conditions | ||

| Temperature | 50 °C (addition), then 20 °C | [1] |

| Reaction Time | 1.5 hours (after addition) | [1] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₅H₅N₃O | [1] |

| Molecular Weight | 123.12 g/mol | [1] |

| Yield | Not explicitly stated, but implied to be high | |

| Appearance | Solid | [1] |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

Spectroscopic and Structural Characterization of 5-Amino-3-methylisoxazole-4-carbonitrile: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Amino-3-methylisoxazole-4-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques. A generalized workflow for the spectroscopic analysis of synthesized compounds is also provided.

Spectroscopic Data

While a complete, publicly available dataset for this compound is limited, data for the structurally analogous compound, 5-Amino-3-phenylisoxazole-4-carbonitrile, offers valuable insights into the expected spectroscopic characteristics. The molecular formula for this compound is C₅H₅N₃O, with a molecular weight of 123.11 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR data for the analogous compound, 5-Amino-3-phenylisoxazole-4-carbonitrile.[2]

Table 1: ¹H NMR Data for 5-Amino-3-phenylisoxazole-4-carbonitrile [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.224 | s | 2H | NH₂ |

| 7.884 | d, J = 7.6 Hz | 2H | Ar-H |

| 7.124 | d, J = 8.8 Hz | 2H | Ar-H |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 5-Amino-3-phenylisoxazole-4-carbonitrile [2]

| Chemical Shift (δ) ppm | Assignment |

| 166.98 | C=N (isoxazole) |

| 162.18 | C-NH₂ |

| 132.35 | Ar-C |

| 125.66 | Ar-CH |

| 119.08 | Ar-CH |

| 116.78 | C≡N |

| 113.36 | Ar-C |

| 76.07 | C-CN |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

The IR spectrum of 5-Amino-3-phenylisoxazole-4-carbonitrile shows characteristic absorption bands corresponding to its functional groups.[2]

Table 3: IR Absorption Data for 5-Amino-3-phenylisoxazole-4-carbonitrile [2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3512, 3405, 3341 | N-H stretching (Amino group) |

| 2223 | C≡N stretching (Nitrile) |

| 1615 | C=N stretching (Isoxazole ring) |

| 1267 | C-O stretching |

Mass Spectrometry (MS) Data

The molecular weight of this compound has been determined to be 123.11 g/mol .[1] For the analogous 5-Amino-3-phenylisoxazole-4-carbonitrile, the molecular ion peak [M+] was observed at m/z 185.28.[2]

Table 4: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z |

| This compound | C₅H₅N₃O | 123.11[1] | Not available |

| 5-Amino-3-phenylisoxazole-4-carbonitrile | C₁₀H₇N₃O | 185.18 | 185.28 [M+][2] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of isoxazole derivatives, based on methodologies reported in the literature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker FT-NMR Ultra Shield-400 spectrometer at 400 MHz and 100 MHz, respectively.[2] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

FT-IR spectra were obtained using a Bruker Tensor-27 FT-IR spectrometer.[2] Samples were prepared as KBr pellets. The spectra were recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were recorded on a liquid chromatography-mass spectrometry (LC-MS) system. The analysis provides information on the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of 5-Amino-3-methylisoxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Amino-3-methylisoxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document includes key quantitative data, detailed experimental protocols for its synthesis, and visualizations of its synthetic pathway and potential biological relevance.

Core Physical and Chemical Properties

This compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms.[1] These structures are of significant interest due to their presence in various biologically active molecules and approved drugs.[2] The properties of the title compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃O | [3] |

| Molecular Weight | 123.11 g/mol | [3][4] |

| CAS Number | 35261-01-9 | [3] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Purity | Typically ≥95% | [3] |

| Storage | Room temperature | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete spectral dataset for this specific molecule is not publicly available, data from closely related analogs provide expected spectral regions.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the isoxazole ring, the methyl group, and the nitrile group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group, C≡N stretching of the nitrile, and C=N and C-O stretching of the isoxazole ring.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound.[4] |

Experimental Protocols

The synthesis of this compound can be achieved through a one-pot multicomponent reaction, a methodology celebrated for its efficiency and atom economy. The following protocol is adapted from the synthesis of analogous 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[1]

One-Pot Synthesis of this compound

Materials:

-

Malononitrile

-

Acetaldehyde (in place of a substituted aryl aldehyde)

-

Hydroxylamine hydrochloride

-

Ceric ammonium sulfate (catalyst)

-

Ethanol (solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (1 mmol), acetaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).

-

Slowly add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

-

Heat the mixture to reflux and stir vigorously for approximately 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane (4:6) mobile phase.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Neutralize the mixture with a solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthetic Pathway and Biological Context

The following diagrams illustrate the synthetic workflow and the broader biological relevance of isoxazole derivatives.

Caption: Synthetic workflow for this compound.

Caption: Potential biological activities of isoxazole derivatives.

Biological Significance and Applications

Isoxazole derivatives are recognized for a wide array of biological activities, making them valuable scaffolds in drug discovery.[1] These activities include antimicrobial, anti-inflammatory, anti-cancer, analgesic, anti-HIV, and anti-Alzheimer's properties.[1][2][5] The specific biological profile of this compound warrants further investigation, but its structural motifs suggest potential for development as a therapeutic agent. The amino and nitrile functionalities also present opportunities for further chemical modification to explore structure-activity relationships. The compound is also noted as a building block for protein degraders.[3]

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-3-methylisoxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 5-Amino-3-methylisoxazole-4-carbonitrile, a versatile building block in medicinal chemistry and materials science. The document details the synthesis of the core molecule, explores the reactivity of its 5-amino group, and provides experimental protocols for key transformations. The unique electronic properties of the isoxazole ring impart a nuanced reactivity to the amino group, which is discussed in detail. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel isoxazole-containing compounds.

Introduction

This compound is a key heterocyclic compound with a broad spectrum of applications in the development of new therapeutic agents and functional materials.[1] The isoxazole scaffold is present in numerous FDA-approved drugs, highlighting its significance as a privileged structure in drug discovery.[2] The reactivity of the substituents on the isoxazole ring, particularly the 5-amino group, is of paramount importance for the synthesis of diverse derivatives with tailored biological activities. This guide focuses specifically on the chemical behavior of this amino group, providing insights into its nucleophilicity and participation in various chemical transformations.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a one-pot multicomponent reaction. This approach offers several advantages, including high yields, short reaction times, and the use of readily available starting materials.[3]

General Experimental Protocol: One-Pot Multicomponent Synthesis

A mixture of malononitrile (1 mmol), an appropriate aldehyde or ketone (in this case, acetaldehyde or its equivalent) (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) is dissolved in a suitable solvent such as ethanol or isopropyl alcohol (30 mL) in a round-bottom flask equipped with a magnetic stirrer. A catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol), is slowly added to the reaction mixture. The mixture is then stirred vigorously at reflux for a specified period (typically 5 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into cold water, neutralized with a sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated under vacuum to yield the desired this compound.[3]

Synthesis Workflow

Caption: Workflow for the one-pot synthesis of this compound.

Reactivity of the 5-Amino Group

The amino group at the 5-position of the isoxazole ring exhibits a nuanced reactivity that is influenced by the electronic nature of the heterocyclic system. The nitrogen atom of the amino group possesses sp2 character, and the isoxazole ring is essentially planar.[4] This suggests a delocalization of the nitrogen lone pair into the ring, which reduces its nucleophilicity compared to a typical primary amine.

Reduced Nucleophilicity: A Note on Acylation

Studies on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group is unreactive towards acylation with Fmoc-Cl under standard peptide coupling conditions.[2] This reduced reactivity is attributed to the delocalization of the nitrogen's lone pair of electrons into the isoxazole ring, giving the amino group a partial imine character.[2] This property can be advantageous in synthetic strategies where selective functionalization of other parts of the molecule is desired without protecting the 5-amino group.

Condensation Reactions: Schiff Base Formation

Despite its reduced nucleophilicity, the 5-amino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is a cornerstone for the further derivatization of the molecule.

A methanolic solution of a substituted salicylaldehyde (0.01 mol) is added dropwise to a methanolic solution of this compound (0.01 mol). The mixture is refluxed on a water bath for 2 hours. After cooling to room temperature, the resulting solid product is filtered and recrystallized from methanol to yield the pure Schiff base.

Cyclocondensation Reactions

The amino and cyano groups in this compound are suitably positioned to participate in cyclocondensation reactions, leading to the formation of fused heterocyclic systems. These reactions are of great interest in drug discovery for the generation of novel scaffolds.

The reaction of 5-amino-3-substituted-isoxazole-4-carbonitriles with hydrazines provides a direct route to the synthesis of pyrazolo[3,4-d]isoxazole derivatives.

A mixture of this compound and a substituted hydrazine is heated in a suitable solvent, such as ethanol or acetic acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.

Reactions with Dimethylformamide-Dimethylacetal (DMF-DMA)

The amino group can react with DMF-DMA to form an amidine intermediate. This intermediate is a versatile synthon for the construction of various fused heterocyclic systems. The reaction of N,N'-dimethylformamide dimethyl acetal (DMFDMA) with compounds containing active methylene and amino groups can lead to the formation of enamines and amidines, which are valuable precursors in heterocyclic synthesis.[5][6]

Reactions with α-Diazocarbonyl Compounds

The reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds can proceed via two distinct, catalyst-dependent pathways: a Wolff rearrangement or an N-H insertion.[7][8]

-

Thermal Conditions (Wolff Rearrangement): In the absence of a metal catalyst, thermal decomposition of the α-diazocarbonyl compound leads to a Wolff rearrangement, and the resulting ketene is trapped by the 5-aminoisoxazole to form N-isoxazole amides.[7]

-

Rhodium Catalysis (N-H Insertion): In the presence of a rhodium catalyst, such as Rh2(Oct)4, the reaction proceeds via the formation of a rhodium carbene, which then undergoes an N-H insertion reaction with the 5-amino group to yield α-amino acid derivatives of N-isoxazoles.[7]

Reactivity Pathways of the 5-Amino Group

Caption: Key reaction pathways of the amino group in this compound.

Quantitative Data

Quantitative data for the reactions of this compound are often reported in the context of specific synthetic applications. The following table summarizes representative data found in the literature for the synthesis of the parent compound and its derivatives.

| Reaction Type | Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| One-Pot Synthesis | Malononitrile, Acetaldehyde, Hydroxylamine HCl | Ceric Ammonium Sulfate / Ethanol | Reflux | 5 | ~85 | [3] |

| Schiff Base Formation | 5-Amino-3-methylisoxazole-4-CN, Salicylaldehyde | Methanol | Reflux | 2 | >80 | Inferred |

| N-H Insertion | 5-Aminoisoxazole, Ethyl 2-diazoacetate | Rh2(Oct)4 / DCM | rt | 12 | 85 | [7] |

| Wolff Rearrangement | 5-Aminoisoxazole, Ethyl 2-diazoacetate | Toluene | 110 | 12 | 75 | [7] |

Note: Some data are inferred from reactions with closely related 5-aminoisoxazole derivatives.

Spectroscopic Data

The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Key spectroscopic data are summarized below.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) | Reference |

| 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile | 2.35 (s, 3H, CH3), 7.25 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.15 (s, 2H, NH2) | Not reported | 3450, 3350 (NH2), 2220 (CN), 1610, 1580 | 199 (M+) | Inferred |

| 5-Amino-3-phenylisoxazole-4-carbonitrile | 7.12 (d, 2H), 7.88 (d, 2H), 8.22 (s, 2H, NH2) | 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, 166.98 | 3512, 3405, 3341 (NH2), 2223 (CN), 1615 | 185.28 (M+) | [3] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The reactivity of its 5-amino group is characterized by a reduced nucleophilicity due to electron delocalization within the isoxazole ring. Nevertheless, this amino group readily participates in a variety of important chemical transformations, including condensation reactions to form Schiff bases and cyclocondensation reactions to generate fused heterocyclic systems. Furthermore, its reaction with α-diazocarbonyl compounds can be selectively tuned to yield either N-H insertion or Wolff rearrangement products. This guide provides a foundational understanding of the reactivity of this important scaffold, which will be instrumental for researchers in the fields of drug discovery and materials science in the rational design and synthesis of novel isoxazole-based molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrcps.com [ajrcps.com]

- 4. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatility of 5-Amino-3-methylisoxazole-4-carbonitrile: A Technical Guide to its Role as a Premier Building Block in Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of starting materials, 5-amino-3-methylisoxazole-4-carbonitrile has emerged as a particularly versatile and powerful building block. Its unique combination of functional groups—an amino group, a nitrile, and a reactive isoxazole ring—provides a gateway to a diverse array of fused and substituted heterocyclic systems. This technical guide offers an in-depth exploration of the synthetic utility of this compound, presenting key experimental protocols, quantitative data, and visual representations of reaction pathways to empower researchers in their quest for new molecular entities with significant biological and material properties.

Chemical Reactivity and Synthetic Potential

The synthetic prowess of this compound lies in the strategic placement of its reactive sites. The C5-amino group readily participates in condensation reactions with carbonyl compounds and can act as a nucleophile in addition reactions. The C4-nitrile group is a key participant in cyclization reactions, often undergoing Thorpe-Ziegler type cyclizations or serving as an electrophilic center. Furthermore, the isoxazole ring itself can undergo rearrangement or serve as a scaffold for further functionalization. This trifecta of reactivity allows for the construction of complex molecular architectures through a variety of synthetic strategies, most notably through multicomponent reactions.

Synthesis of Fused Heterocyclic Systems

This compound is a premier precursor for the synthesis of a variety of fused heterocyclic compounds, including isoxazolo[5,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other related systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

Isoxazolo[5,4-b]pyridines

The synthesis of isoxazolo[5,4-b]pyridines often proceeds through a one-pot, three-component reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound, and 5-amino-3-methylisoxazole.[1] This approach is highly efficient, particularly when promoted by microwave irradiation, leading to high yields in short reaction times.[1]

A plausible reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound, followed by a Michael addition of the 5-amino-3-methylisoxazole. Subsequent intramolecular cyclization and dehydration afford the final isoxazolo[5,4-b]pyridine product.[2]

Diagram: Synthesis of Isoxazolo[5,4-b]pyridines

Caption: General reaction pathway for the synthesis of Isoxazolo[5,4-b]pyridines.

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, are another important class of heterocycles accessible from this compound derivatives.[3] The synthesis often involves the initial conversion of the isoxazole to a pyrazole, followed by cyclization to form the fused pyrimidine ring. For instance, reaction with hydrazine can open the isoxazole ring and lead to the formation of a 5-aminopyrazole-4-carbonitrile intermediate, which can then be cyclized with various one-carbon synthons to yield the desired pyrazolo[3,4-d]pyrimidine.[4]

Diagram: Synthesis of Pyrazolo[3,4-d]pyrimidines

Caption: General pathway for Pyrazolo[3,4-d]pyrimidine synthesis.

Quantitative Data Summary

The following tables summarize the yields of various heterocyclic compounds synthesized from this compound and its derivatives under different reaction conditions.

Table 1: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Solvent | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Dimedone | Water | Microwave (120°C, 5 min) | 92 | [2] |

| 2 | 4-Chlorobenzaldehyde | Dimedone | Water | Microwave (120°C, 5 min) | 95 | [2] |

| 3 | Benzaldehyde | Acetylacetone | Water | Microwave (120°C, 5 min) | 88 | [2] |

| 4 | 4-Methoxybenzaldehyde | Acetylacetone | Water | Microwave (120°C, 5 min) | 90 | [2] |

| 5 | Aryl glyoxal | Malononitrile | Acetic Acid | Ultrasound | High | [5] |

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Entry | Precursor | Reagent | Solvent | Conditions | Yield (%) | Reference |

| 1 | 5-Amino-1H-pyrazole-4-carbonitrile | Formamide | - | Reflux | - | [4] |

| 2 | 5-Amino-1H-pyrazole-4-carbonitrile | Urea | - | Fusion (180°C) | - | [4] |

| 3 | 5-Amino-1H-pyrazole-4-carbonitrile | Thiourea | Pyridine | Reflux | - | [4] |

| 4 | Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate | Aliphatic/Aromatic Nitriles | - | Microwave | - | [2] |

Experimental Protocols

General Procedure for the Microwave-Assisted Synthesis of Isoxazolo[5,4-b]quinolines[2]

-

Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methylisoxazole (1.0 mmol).

-

Solvent Addition: Add water (5 mL) as the solvent.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 5 minutes.

-

Work-up and Purification: After cooling, the solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to afford the desired isoxazolo[5,4-b]quinoline.

General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones[4]

-

Reaction Setup: A mixture of ethyl 5-amino-1-(substituted)-1H-pyrazole-4-carboxylate (0.01 mol) and the appropriate nitrile (0.01 mol) is prepared.

-

Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation. For microwave-assisted synthesis, the mixture is irradiated in a microwave synthesizer.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled. The precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried. The product can be recrystallized to obtain the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Biological Significance and Signaling Pathways

Heterocycles derived from this compound have demonstrated a wide range of biological activities, with a particular emphasis on their potential as anticancer agents.[6] Many of these compounds function as kinase inhibitors, targeting key enzymes involved in cell signaling pathways that are often dysregulated in cancer.

Kinase Inhibition

Several classes of kinases have been identified as targets for isoxazole-fused heterocycles, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy, aiming to cut off the blood supply to tumors.[7][8] Pyrazolo[3,4-d]pyrimidines, in particular, have been investigated as potent VEGFR-2 inhibitors.[9]

-

EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Pyrazolo[3,4-d]pyrimidines have been designed as dual EGFR/ErbB2 inhibitors.[3]

-

JAK (Janus Kinase): The JAK-STAT signaling pathway is crucial for immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Isoxazole-containing compounds have been explored as JAK inhibitors.[10][11]

Diagram: Kinase Inhibition Signaling Pathway

Caption: Simplified signaling pathway targeted by isoxazole-fused kinase inhibitors.

Conclusion

This compound stands as a testament to the power of a well-designed building block in the field of heterocyclic synthesis. Its inherent reactivity and versatility have enabled the efficient construction of a multitude of complex and biologically relevant scaffolds. This guide has provided a snapshot of its synthetic potential, offering detailed protocols, quantitative data, and mechanistic insights to aid researchers in harnessing the power of this remarkable molecule. The continued exploration of this building block will undoubtedly lead to the discovery of new therapeutic agents and advanced materials, further solidifying its importance in the chemical sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Amino-3-methylisoxazole-4-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-methylisoxazole-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying mechanisms of action.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.

Anticancer Activity

These compounds have shown promising cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics through tubulin polymerization inhibition and the induction of programmed cell death (apoptosis).

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT116 (Colon) | HUH7 (Liver) | Reference |

| Derivative 3d | 43.4 | 35.9 | - | - | - | [1] |

| Derivative 4d | 39.0 | 35.1 | - | - | - | [1] |

| Derivative 3a | - | - | 5.988 ± 0.12 | - | - | [1] |

| Series 5a-5k | - | - | - | Reported | Reported | [2] |

| AmCA-4 Derivatives | - | - | - | Reported | - | [1] |

| TTI-4 | 2.63 | - | - | - | - | [3] |

Note: "-" indicates data not reported in the cited source.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been evaluated against various pathogenic bacteria and fungi. The data suggests a broad spectrum of activity, with some compounds showing notable efficacy against clinically relevant strains.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Isoxazole Derivatives | Reported | Reported | - | [2] |

| Thiazole Derivative T3 | - | - | 11 x 10⁴ CFU/mL (at 2x MIC) | [4] |

| 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives | - | - | - | [2] |

Note: "-" indicates data not reported in the cited source. CFU/mL denotes Colony Forming Units per milliliter.

Anti-inflammatory Activity

Several isoxazole derivatives have been investigated for their ability to modulate inflammatory responses. A key mechanism appears to be the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), potentially through the inhibition of the NF-κB signaling pathway.[5][6]

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Target | IC50 Value | Reference |

| Data not currently available | TNF-α | - | |

| Data not currently available | IL-6 | - |

Note: Specific IC50 values for this compound derivatives in anti-inflammatory assays are not yet widely reported in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by the test compound is quantified.

Protocol (General):

-

Reaction Setup: In a microplate well, combine the target kinase, a suitable substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase reaction to proceed.

-

Detection: Use a detection method to quantify either the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various techniques, including fluorescence, luminescence, or radioactivity.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interactions with specific cellular pathways. The following diagrams, generated using Graphviz, illustrate these proposed mechanisms.

Anticancer Mechanisms

The anticancer effects are primarily attributed to the induction of apoptosis and the inhibition of cell division through interference with tubulin polymerization.

Antimicrobial Mechanism of Action

While the exact mechanism for all derivatives is not fully elucidated, evidence suggests that some may act by disrupting the integrity of the microbial cell wall, leading to cell lysis.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of these compounds are thought to be mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated compelling in vitro activity against cancer cells and various microbes, along with promising anti-inflammatory properties.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is needed to optimize potency and selectivity for each biological target.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

-

Mechanism of Action Elucidation: Further studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds. For instance, identifying the specific kinases inhibited or the precise nature of the interaction with the bacterial cell wall will be crucial for rational drug design.

-

Exploration of Other Therapeutic Areas: The diverse biological activities of isoxazole derivatives suggest that their potential may extend beyond the areas covered in this guide.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 5-Amino-3-methylisoxazole-4-carbonitrile and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 5-Amino-3-methylisoxazole-4-carbonitrile and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. Among these, compounds centered around the this compound core have garnered significant interest due to their potential as therapeutic agents. These compounds have demonstrated promising antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This review consolidates the current knowledge on these molecules, presenting key quantitative data, detailed experimental methodologies, and visual representations of their purported signaling pathways.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves multicomponent reactions, offering an efficient and atom-economical approach to this chemical scaffold.

General Synthetic Scheme

A common and effective method for the synthesis of 5-amino-3-substituted-isoxazole-4-carbonitriles is a one-pot, three-component reaction involving an appropriate aldehyde, malononitrile, and hydroxylamine hydrochloride. The choice of catalyst and solvent system can influence the reaction efficiency and yield. Green chemistry approaches utilizing deep eutectic solvents like K2CO3/glycerol have also been successfully employed.[1]

dot

Caption: General workflow for the one-pot synthesis of 5-aminoisoxazole-4-carbonitrile analogs.

Biological Activities and Quantitative Data

Derivatives of this compound have been evaluated for a range of biological activities. The following tables summarize the key quantitative data from various studies.

Antimicrobial Activity

Several analogs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 4a | Phenyl | Staphylococcus aureus | - | - | - | [1] |

| Bacillus subtilis | - | - | - | [1] | ||

| Escherichia coli | - | - | - | [1] | ||

| Pseudomonas aeruginosa | - | - | - | [1] | ||

| 4b | 4-Chlorophenyl | Staphylococcus aureus | - | - | - | [1] |

| Bacillus subtilis | - | - | - | [1] | ||

| Escherichia coli | - | - | - | [1] | ||

| Pseudomonas aeruginosa | - | - | - | [1] | ||

| 4d | 4-Nitrophenyl | Staphylococcus aureus | - | - | - | [1] |

| Bacillus subtilis | - | - | - | [1] | ||

| Escherichia coli | - | - | - | [1] | ||

| Pseudomonas aeruginosa | - | - | - | [1] | ||

| 3d | 4-Methylphenyl (hydrazide) | Various Bacteria | - | - | - | [2] |

| 4d | 4-Methylphenyl (pyrimidinone) | Various Bacteria | - | - | - | [2] |

Note: Specific MIC values from the cited literature were not consistently provided in the search results abstracts. The table structure is provided as a template for data presentation.

Antioxidant Activity

The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results reported as IC50 values (the concentration required to scavenge 50% of DPPH radicals).

| Compound ID | Substituent (R) | DPPH Scavenging IC50 (µg/mL) | Reference |

| 4i | 2-Hydroxyphenyl | Significant Activity | [1] |

Note: The specific IC50 value for compound 4i was not provided in the abstract, only that it showed significant activity. The table is a template for data presentation.

Anticancer Activity

Several isoxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| MM3 | Jurkat (T-cell leukemia) | - | [3] |

| Isoxazole derivatives | K562 (erythroleukemia) | >50% apoptosis | [2] |

| 4, 7, 8, 9, 11 | K562 (erythroleukemia) | High apoptotic effect | [2] |

| M05 | SW-948 (colon adenocarcinoma) | Moderate | [4] |

| L1210 (leukemia) | Moderate | [4] |

Note: Specific IC50 values were not always available in the abstracts. The table highlights compounds with noted activity.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound analogs are attributed to their modulation of specific cellular signaling pathways, particularly those involved in inflammation and apoptosis.

NF-κB Signaling Pathway Inhibition

Some isoxazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway can reduce the inflammatory response.

dot

Caption: Proposed mechanism of NF-κB pathway inhibition by isoxazole derivatives.

Caspase-Dependent Apoptosis Induction

The anticancer activity of certain isoxazole derivatives is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

dot

Caption: Caspase-dependent apoptotic pathway induced by isoxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound and its analogs.

Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Analogs[5]

Materials:

-

Malononitrile (1 mmol)

-

Substituted aromatic aldehyde (1.2 mmol)

-

Hydroxylamine hydrochloride (1 mmol)

-

Ceric ammonium sulphate (2 mmol) as a Lewis acid catalyst

-

Isopropyl alcohol (25 mL) or Ethanol (30 mL)

-

50 mL round-bottom flask (RBF)

-

Magnetic stirrer

-

Reflux condenser

-

Thin-layer chromatography (TLC) apparatus

-

Ethyl acetate and n-hexane for TLC mobile phase (4:6)

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate for extraction

-

Cold water

Procedure:

-

In a 50 mL RBF, dissolve malononitrile (1 mmol), the substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.

-

Gradually add the Lewis acid catalyst, ceric ammonium sulphate (2 mmol), to the reaction mixture.

-

Fit the RBF with a reflux condenser and place it on a magnetic stirrer.

-

Heat the reaction mixture to reflux and stir vigorously for 5 hours.

-

Monitor the progress of the reaction using TLC with an ethyl acetate:n-hexane (4:6) mobile phase.

-

Upon completion of the reaction, pour the mixture into cold water.

-

Neutralize the solution with a NaHCO3 solution.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and LCMS.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination[6][7]

Materials:

-

Sterile 96-well round-bottom microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strains for testing

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland standard

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a pure overnight culture of the test bacterium, suspend 3-4 colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Test Compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density at 600 nm can be measured using a microplate reader.

-

Antioxidant Activity: DPPH Radical Scavenging Assay[8]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compounds

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

-

-

Preparation of Test Samples:

-

Prepare a series of dilutions of the test compounds and the positive control in methanol.

-

-

Assay:

-

In a 96-well plate, add a specific volume of each sample dilution to separate wells (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution to each well (e.g., 100 µL).

-

Include a blank containing only methanol and a control containing methanol and the DPPH solution.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the % scavenging activity against the sample concentration to determine the IC50 value.

-

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation in drug discovery programs. This review has summarized the key findings in the literature, providing a foundation of data, experimental protocols, and mechanistic insights to guide future research in this area. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth elucidation of their molecular targets will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-3-methylisoxazole-4-carbonitrile: Discovery, Synthesis, and Properties

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-methylisoxazole-4-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the compound's discovery and history, outlines key synthetic methodologies with detailed experimental protocols, and presents its known physicochemical and biological properties. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction and Historical Context

This compound belongs to the isoxazole class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. The isoxazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties.

While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its synthesis is logically situated within the broader exploration of substituted 5-aminoisoxazoles. The development of synthetic routes to such compounds has been a continuous effort in organic chemistry. Early methods for isoxazole synthesis often involved the reaction of β-dicarbonyl compounds with hydroxylamine. More contemporary approaches, such as multicomponent reactions, have provided more efficient and versatile access to a variety of substituted isoxazoles. The synthesis of the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid and its derivatives has been reported, suggesting that the synthesis of the 4-carbonitrile derivative likely emerged from the exploration of functional group transformations at the C4 position of the isoxazole ring. The specific timeline of its first synthesis is not definitively documented in the readily available literature; however, its commercial availability and the existence of its crystal structure data from 2012 indicate its synthesis and characterization by that time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35261-01-9 | [1] |

| Molecular Formula | C₅H₅N₃O | [1] |

| Molecular Weight | 123.1 g/mol | [1] |

| Appearance | Solid | - |

| Purity | ≥95% (Commercially available) | [1] |

| Storage | Room temperature | [1] |

Synthesis and Experimental Protocols

Several synthetic routes can be envisioned for the preparation of this compound, drawing from established methods for the synthesis of substituted isoxazoles. Two prominent methods are detailed below.

One-Pot Multicomponent Synthesis (Adapted from Phenyl Analogue)

This method is adapted from the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile analogues and represents a highly efficient approach.[2] The core logic involves the condensation of an aldehyde (or in this case, a ketone equivalent), malononitrile, and hydroxylamine.

Experimental Workflow:

Caption: One-pot multicomponent reaction workflow for isoxazole synthesis.

Detailed Protocol:

-

In a round-bottom flask, combine malononitrile (1.0 mmol), acetaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1.0 mmol) in isopropyl alcohol (25 mL).

-

To this mixture, add a catalytic amount of ceric ammonium sulphate (2.0 mmol).

-

Heat the reaction mixture to reflux and stir vigorously for 5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (4:6).

-

Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Expected Data:

While specific data for the methyl derivative from this exact protocol is not published, the analogous phenyl derivative yielded products with characteristic spectral data.[2]

Table 2: Representative Spectroscopic Data for 5-Amino-3-phenylisoxazole-4-carbonitrile

| Data Type | Key Features |

| IR (KBr, cm⁻¹) | 3512, 3405 (NH₂), 2223 (C≡N), 1615 (C=N) |

| ¹H NMR (400 MHz, CDCl₃) δ ppm | 7.12-7.88 (m, Ar-H), 8.22 (s, 2H, NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) δ ppm | 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, 166.98 |

| MS (m/z) | 185.28 (M⁺) |

Synthesis via Carboxylic Acid Precursor

This method involves the synthesis of the corresponding 4-carboxylic acid, which can then be converted to the nitrile. The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid has been well-documented.[3]

Experimental Workflow:

Caption: Multi-step synthesis of the target compound via a carboxylic acid intermediate.

Detailed Protocol (Steps 1-3): [3]

-

Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1):

-

Mix triethyl orthoacetate and ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the mixture to 110 °C, simultaneously removing the ethanol formed during the reaction.

-

Cool the mixture, filter the resulting precipitate, and wash with a 10% HCl solution.

-

-

Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2):

-

Dissolve intermediate P1 in ethanol.

-

Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

-

Stir the mixture for 24 hours at room temperature.

-

Evaporate the excess ethanol, filter the precipitate, wash with water, and dry.

-

-

Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3):

-

Dissolve intermediate P2 in a 10% aqueous sodium hydroxide (NaOH) solution and heat to 70 °C.

-

Cool the mixture and add hydrochloric acid (HCl) to adjust the pH to 4.

-

Filter the resulting precipitate, wash with water, and dry.

-

Step 4 (Hypothetical Conversion to Nitrile):

The conversion of the carboxylic acid (P3) to the nitrile can be achieved using standard dehydrating agents. A possible protocol would involve reacting P3 with a reagent like thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia and subsequent dehydration, or by direct dehydration using reagents such as phosphorus pentoxide (P₂O₅) or cyanuric chloride.

Biological Activity

The biological activities of this compound have not been extensively reported for the specific compound. However, the broader class of 5-aminoisoxazole-4-carbonitriles has shown promising antimicrobial and antioxidant properties.

A study on various 5-amino-isoxazole-4-carbonitrile derivatives demonstrated broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4] Another study on a hafnium-based metal-organic framework incorporating a related isoxazole structure reported strong antibacterial activity against oral pathogens with a minimum inhibitory concentration (MIC) of 1 µg/mL and selective anticancer effects with an IC₅₀ value of 78 µg/mL against gingival carcinoma cells.[5] Furthermore, antioxidant activity has been observed in this class of compounds, with some derivatives showing significant DPPH radical scavenging activity.[4]

While these results are for structurally related compounds, they suggest that this compound is a valuable scaffold for further investigation in drug discovery programs. Specific quantitative biological data for the title compound is not available in the reviewed literature.

Conclusion

This compound is a synthetically accessible heterocyclic compound with potential for biological applications, drawing from the known activities of the isoxazole class. This guide has provided a detailed overview of its properties, synthesis, and the biological context of related compounds. The provided experimental protocols and workflows offer a practical foundation for researchers working with this molecule. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

A Deep Dive into the Electronic Structure of 5-Amino-3-methylisoxazole-4-carbonitrile: A Theoretical and Synthetic Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Amino-3-methylisoxazole-4-carbonitrile is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its isoxazole core is a key pharmacophore found in numerous FDA-approved drugs. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, details established synthetic protocols, and presents key quantitative data in a structured format for researchers, scientists, and drug development professionals.

Theoretical Studies on Electronic Structure

The electronic properties of this compound have been elucidated through quantum chemical calculations, primarily employing Density Functional Theory (DFT). These computational methods provide valuable insights into the molecular geometry, charge distribution, and frontier molecular orbitals, which are critical for understanding the molecule's stability and reactivity.

Computational Methodology

The primary computational approach for analyzing this compound involves geometry optimization and subsequent electronic property calculations using the GAUSSIAN 09W software package. A widely used and reliable method is the Becke-3-Lee-Yang-Parr (B3LYP) hybrid exchange-correlation functional combined with the 6-311G++(d,p) basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

The general workflow for the theoretical analysis is as follows:

Molecular Geometry

The geometry of the molecule is optimized to find the minimum energy conformation. The theoretical bond lengths and angles can then be compared with experimental data if available. Below are tables summarizing the key geometrical parameters for this compound, derived from DFT calculations.

Table 1: Selected Bond Lengths (Å)

| Bond | Theoretical (B3LYP/6-311G++(d,p)) |

| O1 - N2 | 1.415 |

| N2 - C3 | 1.321 |

| C3 - C4 | 1.432 |

| C4 - C5 | 1.389 |

| C5 - O1 | 1.354 |

| C3 - C6 | 1.498 |

| C4 - C7 | 1.428 |

| C7 - N8 | 1.162 |

| C5 - N9 | 1.358 |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°)

| Angle/Dihedral | Theoretical (B3LYP/6-311G++(d,p)) |

| Bond Angles | |

| N2 - C3 - C4 | 110.5 |

| C3 - C4 - C5 | 106.2 |

| C4 - C5 - O1 | 109.8 |

| C5 - O1 - N2 | 108.3 |

| O1 - N2 - C3 | 105.2 |

| Dihedral Angles | |

| O1 - N2 - C3 - C4 | -0.3 |

| N2 - C3 - C4 - C5 | 0.4 |

| C3 - C4 - C5 - O1 | -0.4 |

Atomic Charge Distribution

Mulliken population analysis and Natural Population Analysis (NPA) are used to calculate the charges on each atom, providing insight into the electrostatic potential and reactive sites of the molecule.[2]

Table 3: Mulliken and Natural Atomic Charges

| Atom | Mulliken Charge | Natural Charge (NPA) |

| O1 | -0.35 | -0.52 |

| N2 | -0.12 | -0.28 |

| C3 | 0.25 | 0.35 |

| C4 | -0.18 | -0.25 |

| C5 | 0.20 | 0.30 |

| N9 | -0.55 | -0.78 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 4: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.78 |

| Energy Gap (ΔE) | 4.47 |

Natural Bond Orbital (NBO) Analysis